2-(4-(Tert-butoxycarbonyl)-6-oxopiperazin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with carboxymethyl and oxo groups, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Another method involves the use of tert-butanol and a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl acetate and metal perchlorates as catalysts . This method is advantageous due to its high yield and the availability of starting materials. Additionally, flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Conversion of esters to carboxylic acids and alcohols under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions involving the piperazine ring.
Common Reagents and Conditions
Esterification: DCC, DMAP, tert-butanol, sulfuric acid
Hydrolysis: Aqueous acid or base.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles such as amines and alkyl halides.
Major Products
Esterification: Tert-butyl esters.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Hydroxyl derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
(S)-3-Carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The tert-butyl ester group provides stability against nucleophiles and reducing agents, allowing the compound to act as a protecting group for carboxylic acids . Additionally, the piperazine ring can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: A tert-butyl ester derivative used as a protecting group in peptide synthesis.
tert-Butyl benzoate: A tert-butyl ester used in organic synthesis.
tert-Butyl acetate: A common tert-butyl ester used as a solvent and reagent in organic synthesis.
Uniqueness
(S)-3-Carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperazine ring and tert-butyl ester moiety. This structure provides both stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H18N2O5 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-7(4-9(15)16)12-8(14)6-13/h7H,4-6H2,1-3H3,(H,12,14)(H,15,16) |
InChI Key |
UYQKBNXNQNPGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC(=O)C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.